![molecular formula C15H19NO2S B2750814 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide CAS No. 2097923-44-7](/img/structure/B2750814.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but with a sulfur atom replacing the oxygen atom . Propanamide is a simple amide derived from propanoic acid .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Molecular Structure Analysis
The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . Thiophene also has a five-membered ring, but with one sulfur atom instead of oxygen . Propanamide consists of a three-carbon chain with an amide group at one end .Chemical Reactions Analysis
Thiophene and its derivatives are involved in various chemical reactions, including condensation reactions . They are also used in the synthesis of various biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, furan is a colorless, volatile, and flammable liquid . Thiophene is also a colorless liquid but has a strong odor .Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of novel pyridine and naphthyridine derivatives involves compounds related to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide. These compounds undergo dimerization reactions catalyzed by sodium ethoxide, leading to derivatives with potential applications in chemical synthesis and material science. For example, the reaction of 2-[1-(Furan- or thiophen-2-yl)ethylidene)malononitriles with arene diazonium salts produces hydrazo derivatives, while reaction with hydrazines yields pyrazolo[3,4-H][1,6]naphthyridine derivatives. Such processes are instrumental in creating highly specialized molecules for further research in chemistry and materials science (Abdelrazek et al., 2010).
Material Science Applications
The synthesis of expanded calix[n]pyrroles and their furan or thiophene analogues highlights the chemical versatility of furan and thiophene-based compounds for material science. These compounds have been synthesized using various approaches, leading to cyclic oligomers with potential applications in the development of new materials. The major products from these syntheses include cyclic tetramers, octamers, and hexamers, demonstrating the utility of these compounds in creating complex molecular architectures with possible applications in nanotechnology and material sciences (Nagarajan et al., 2001).
Organosilicon Synthesis
In organosilicon chemistry, compounds related to this compound are used for the synthesis of isocyanates, which are crucial intermediates in the production of various organic materials. This process involves silylation of starting amines followed by phosgenation, demonstrating the compound's role in synthesizing materials with potential applications in coatings, adhesives, and sealants (Lebedev et al., 2006).
Mechanism of Action
Target of Action
Furan and thiophene derivatives have been known to exhibit a wide range of biological and pharmacological properties .
Mode of Action
It’s known that furan-containing compounds can interact with various biological targets, leading to diverse therapeutic effects .
Biochemical Pathways
Furan and thiophene derivatives have been known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The compound’s molecular weight (14816), density (11000), and boiling point (20874°C) suggest that it may have certain pharmacokinetic properties .
Result of Action
Furan and thiophene derivatives have been known to exhibit a wide range of biological and pharmacological effects .
Action Environment
It’s known that the compound is a flammable liquid and should be kept away from fire and high temperatures .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,3)14(17)16-10-11(12-6-4-8-18-12)13-7-5-9-19-13/h4-9,11H,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZIEIAZUCDMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
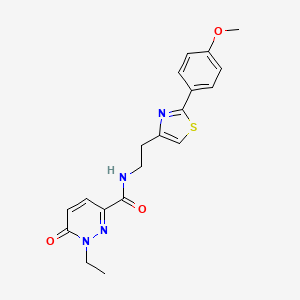
![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)
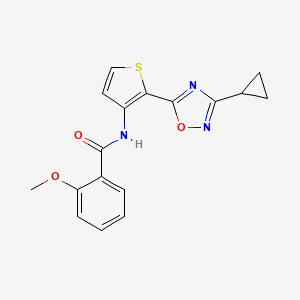
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)
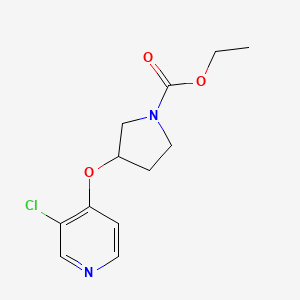
![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)
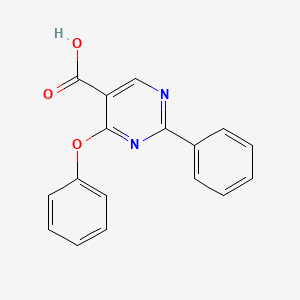
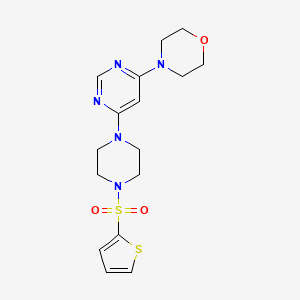
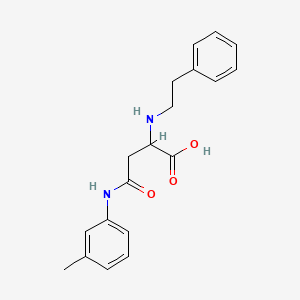
![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)

